molecular formula C17H16N6O3S B2449154 ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207006-40-3

ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2449154
CAS No.: 1207006-40-3
M. Wt: 384.41
InChI Key: KCUAVJKNZHYQKM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-2-26-16(25)12-6-7-13-14(12)19-17(27-13)20-15(24)10-4-3-5-11(8-10)23-9-18-21-22-23/h3-5,8-9,12H,2,6-7H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUAVJKNZHYQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities, supported by relevant data and studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H16N6O3S, with a molecular weight of 384.41 g/mol. It contains a tetrazole ring, which is known for its diverse biological activity, including antimicrobial and anticancer properties. The structural diagram can be represented as follows:

ComponentDescription
IUPAC Name Ethyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Molecular Formula C17H16N6O3S
Molecular Weight 384.41 g/mol
Purity Typically ≥95%

Synthesis

The synthesis of this compound involves several steps including the formation of the tetrazole moiety and subsequent coupling reactions. The detailed synthetic pathway is critical for understanding its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains.

  • Antibacterial Studies :
    • A study showed that tetrazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains such as Staphylococcus epidermidis and Escherichia coli .
    • The compound was particularly effective in inhibiting biofilm formation and reducing pathogenicity in model organisms like Galleria mellonella .

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has been extensively researched:

  • Cytotoxicity Assays :
    • In vitro studies indicated that derivatives of tetrazoles could inhibit cancer cell growth with IC50 values ranging between 3.83 to 11.94 μM against various cancer cell lines including colorectal and breast cancer .
    • These findings suggest that this compound may possess similar anticancer properties.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • In a study assessing the efficacy of tetrazole derivatives on fungal pathogens, it was found that these compounds could induce necrosis-like programmed cell death in Candida albicans, highlighting their potential as antifungal agents .

Scientific Research Applications

Synthesis Overview

The synthesis of ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves several key steps:

  • Formation of the Tetrazole Moiety : The synthesis begins with the preparation of the tetrazole ring, which is crucial for the compound's biological activity.
  • Coupling Reactions : Subsequent reactions involve coupling the tetrazole with benzamide derivatives to form the desired product.

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent:

  • Antibacterial Activity : Research indicates that derivatives containing the tetrazole ring exhibit minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli .
  • Biofilm Inhibition : The compound has shown effectiveness in inhibiting biofilm formation in model organisms such as Galleria mellonella, suggesting potential applications in treating biofilm-associated infections .

Anticancer Potential

The anticancer properties of this compound have been extensively studied:

  • Cytotoxicity Assays : In vitro studies reveal that related tetrazole derivatives can inhibit cancer cell growth with IC50 values ranging from 3.83 to 11.94 μM against various cancer cell lines, including colorectal and breast cancer .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Antibacterial Effects : A study demonstrated that tetrazole derivatives significantly reduced bacterial load in infected models, indicating their potential as therapeutic agents against resistant bacterial strains.
  • Research on Anticancer Activity : Another study evaluated a series of tetrazole-containing compounds and found that they effectively induced apoptosis in cancer cells, supporting their use in cancer therapy.

Q & A

Q. What in silico tools predict toxicity and metabolic stability?

  • Methodological Answer : ADMET predictors (e.g., SwissADME, ProTox-II) estimate hepatotoxicity (CYP450 inhibition) and Ames test mutagenicity. MDCK permeability assays validate P-gp efflux ratios. Metabolite identification uses hepatic microsomes (human/rat) with LC-MS/MS .

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